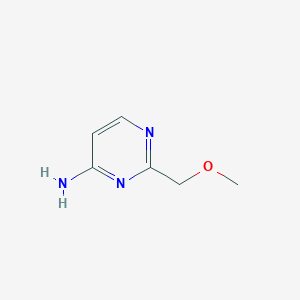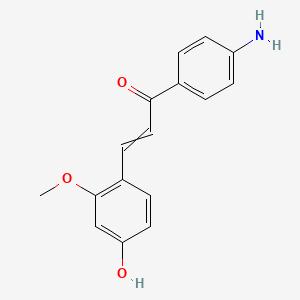
1-(6-Chloro-2-pyridinyl)indoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
“1-(6-Chloro-2-pyridinyl)indoline” derivatives are being explored for their potential in treating various types of cancer. The indole moiety is a significant structure found in natural products and drugs, and its derivatives have shown promise in targeting cancer cells. Research indicates that these compounds can interfere with the proliferation of cancer cells, making them a valuable area of study for novel cancer therapies .
Antimicrobial Activity
Indole derivatives, including those related to “1-(6-Chloro-2-pyridinyl)indoline”, exhibit antimicrobial properties. These compounds have been studied for their effectiveness against a range of microbial pathogens. Their mode of action often involves disrupting microbial cell walls or interfering with essential enzymes within the pathogens .
Treatment of Disorders
The indole structure is key in the synthesis of compounds used for treating various disorders in the human body. Derivatives of “1-(6-Chloro-2-pyridinyl)indoline” may contribute to the development of treatments for neurological and psychological disorders, owing to their ability to modulate neurotransmitter systems .
Antiviral Agents
Indole derivatives have shown potential as antiviral agents. They can be designed to inhibit the replication of viruses by targeting specific proteins involved in the viral life cycle. This makes “1-(6-Chloro-2-pyridinyl)indoline” a candidate for the synthesis of new drugs that could combat viral infections .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives are of significant interest. Compounds based on “1-(6-Chloro-2-pyridinyl)indoline” may be used to develop new anti-inflammatory medications, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Research has suggested that indole derivatives can have neuroprotective effects. This means that “1-(6-Chloro-2-pyridinyl)indoline”-based compounds might be used in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Wirkmechanismus
Target of Action
1-(6-Chloro-2-pyridinyl)indoline is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products .
Mode of Action
Indole derivatives are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives are known to have various biologically vital properties .
Result of Action
Indole derivatives are known to be biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This might suggest that the synthesis and action of 1-(6-Chloro-2-pyridinyl)indoline could also be influenced by similar environmental conditions.
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-12-6-3-7-13(15-12)16-9-8-10-4-1-2-5-11(10)16/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVCCLFVLQHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247957 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-pyridinyl)indoline | |
CAS RN |
1220036-30-5 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






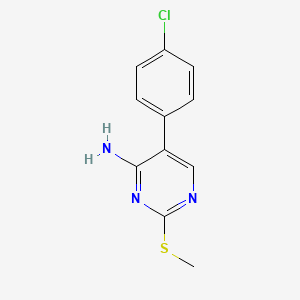
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)



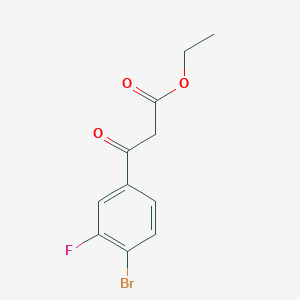
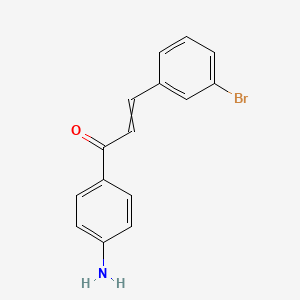
![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)
